2-(4-cyano-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(4-cyano-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C10H7N3O2S and its molecular weight is 233.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that cyanoacetamide-n-derivatives, which this compound is a part of, are important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of 2-(4-cyano-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid involves interactions with its targets to induce biochemical changes. The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Biochemical Pathways
It’s known that derivatives of cyanoacetamide, which this compound is a part of, have been reported to possess diverse biological activities . This suggests that they may affect multiple biochemical pathways.
Result of Action
One compound, 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide, was found to possess high antioxidant activity in models of free radical scavenging . This suggests that similar compounds may have antioxidant effects.
Action Environment
It’s known that the synthesis of cyanoacetamide derivatives can be carried out under different reaction conditions , suggesting that the environment could potentially influence the compound’s action.
Properties
IUPAC Name |
2-(4-cyano-3-thiophen-2-ylpyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-4-7-5-13(6-9(14)15)12-10(7)8-2-1-3-16-8/h1-3,5H,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAFMWCXNRPBAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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